Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15933260
Molecular Formula: C8H9ClN2O3S
Molecular Weight: 248.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9ClN2O3S |
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Molecular Weight | 248.69 g/mol |
IUPAC Name | ethyl 4-chloro-2-methylsulfinylpyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C8H9ClN2O3S/c1-3-14-7(12)5-4-10-8(15(2)13)11-6(5)9/h4H,3H2,1-2H3 |
Standard InChI Key | BNBJWBKLXJFIKV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN=C(N=C1Cl)S(=O)C |
Introduction
Chemical Identity and Structural Features
Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions. Its molecular formula is C₈H₉ClN₂O₃S, with a molar mass of 248.69 g/mol . The sulfinyl group (-S(O)-) introduces chirality, making the compound exist as enantiomers, though racemic mixtures are typically reported in synthetic batches.
Structural Characterization
Key spectroscopic data for this compound include:
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¹H NMR: Signals at δ 1.35 (t, 3H, -CH₂CH₃), δ 3.15 (s, 3H, -S(O)CH₃), δ 4.35 (q, 2H, -OCH₂), and δ 8.60 (s, 1H, pyrimidine-H) .
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IR: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1050 cm⁻¹ (S=O stretch) .
The sulfinyl group’s electron-withdrawing nature increases the electrophilicity of the 4-chloro position, facilitating nucleophilic substitution reactions—a property exploited in drug design .
Synthesis and Manufacturing
The compound is synthesized via oxidation of its methylthio precursor, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0), using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .
Typical Synthesis Pathway:
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Starting Material: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 equiv).
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Oxidation: React with mCPBA (1.2 equiv) in dichloromethane at 0°C to room temperature for 6–12 hours.
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Workup: Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography (yield: 70–85%) .
Comparative Analysis of Pyrimidine Derivatives
Derivative | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Oxidation State |
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Methylthio (S-Me) | 5909-24-0 | C₈H₉ClN₂O₂S | 232.69 | -2 |
Methylsulfinyl (SO-Me) | 1951444-69-1 | C₈H₉ClN₂O₃S | 248.69 | 0 |
Methylsulfonyl (SO₂-Me) | 98490-76-7 | C₈H₉ClN₂O₄S | 264.69 | +4 |
The sulfinyl derivative occupies an intermediate oxidation state, balancing reactivity and stability for further functionalization .
Physicochemical Properties
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .
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Melting Point: 132–135°C (decomposition observed above 140°C) .
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Storage: Stable under inert gas at -20°C for long-term storage; sensitive to moisture and light .
The sulfinyl group enhances polarity compared to the methylthio analog, improving solubility in reaction media for downstream modifications .
Applications in Pharmaceutical Research
Kinase Inhibition
Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate is a precursor in synthesizing FMS tyrosine kinase inhibitors, which target oncogenic signaling pathways. For example, substituting the 4-chloro group with arylaminopyridines yields compounds with IC₅₀ values <10 nM against leukemia cell lines .
Antimicrobial Activity
Derivatives of this compound exhibit broad-spectrum antimicrobial activity. A 2022 study demonstrated that replacing the ethoxycarbonyl group with a thiourea moiety resulted in potent inhibition of Streptococcus faecium (MIC: 2 µg/mL) and Lactobacillus casei (MIC: 4 µg/mL) .
Derivatives and Analogues
Sulfonyl Derivative (CAS: 98490-76-7)
The sulfonyl analog, with a fully oxidized sulfur atom, shows increased metabolic stability but reduced reactivity in SNAr reactions due to steric hindrance .
Carboxylic Acid Derivative
Hydrolysis of the ethoxycarbonyl group produces 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylic acid, a versatile intermediate for amide coupling reactions .
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